![molecular formula C18H28N4O2 B5613033 (4R)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5613033.png)
(4R)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N,N-diethyl-1-methyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound involves complex organic structures including pyrrolidine and cyclopropane rings. The molecular interest stems from its unique combination of these rings and functional groups, which are relevant in various chemical and biological contexts.
Synthesis Analysis
- Rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, a method useful for synthesizing functionalized cyclopropanes in a highly diastereoselective and enantioselective mode, can be relevant for parts of the compound's synthesis (Davies et al., 1996).
- Synthesis involving prolinamide structures, including the use of Boc-proline and Cbz-proline, may be applicable in forming parts of this compound (Panov et al., 2011).
Molecular Structure Analysis
- X-ray conformational analysis of similar molecules, such as l-pyroglutamyl-β-(2-thienyl)-l-alanyl-l-prolinamide, can provide insights into the molecular structure of our compound of interest (Stensland & Castensson, 1982).
Chemical Reactions and Properties
- The compound's structural features, particularly the pyrrolidine and cyclopropane rings, may undergo various chemical reactions. These can include cycloadditions, as seen in the synthesis of pyrrolizidines and indolizidines from cyclic α-amino acid derivatives (Nájera & Sansano, 2018).
Physical Properties Analysis
- Studies on similar compounds, like various pyrrolidine derivatives, can provide insights into the physical properties such as solubility, melting points, and stability (Poornachandran & Raghunathan, 2005).
Chemical Properties Analysis
- The compound's reactivity, particularly in terms of its interaction with other chemical entities, can be inferred from studies on structurally related compounds. For instance, the synthesis and characterization of chiral platinum(II) complexes based on the 2-aminomethylpyrrolidine ligand provide insights into potential chemical behaviors (Diakos et al., 2009).
properties
IUPAC Name |
1-cyclopropyl-N-[(3R,5S)-5-(diethylcarbamoyl)-1-methylpyrrolidin-3-yl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-4-21(5-2)18(24)16-11-13(12-20(16)3)19-17(23)15-7-6-10-22(15)14-8-9-14/h6-7,10,13-14,16H,4-5,8-9,11-12H2,1-3H3,(H,19,23)/t13-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUJVEVEKQHVMN-CJNGLKHVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC(CN1C)NC(=O)C2=CC=CN2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1C[C@H](CN1C)NC(=O)C2=CC=CN2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.